

## The Role of JET-209 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JET-209   |           |
| Cat. No.:            | B12379951 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The histone acetyltransferases CREB-binding protein (CBP) and its paralog p300 are critical transcriptional coactivators that have emerged as promising therapeutic targets in various cancers, including AML. **JET-209** is a novel, highly potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CBP and p300. This technical guide provides an indepth overview of **JET-209**'s mechanism of action, preclinical efficacy in AML models, and detailed experimental protocols to facilitate further research and development.

### **Introduction to JET-209**

**JET-209** is a heterobifunctional molecule that simultaneously binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the bromodomain of CBP/p300. This ternary complex formation facilitates the polyubiquitination of CBP and p300, marking them for proteasomal degradation. By depleting the cellular levels of these essential coactivators, **JET-209** disrupts oncogenic transcriptional programs that drive AML cell proliferation and survival.

# Mechanism of Action: PROTAC-Mediated Degradation of CBP/p300



**JET-209** functions as a molecular bridge, bringing CBP/p300 into proximity with the E3 ubiquitin ligase machinery. This induced proximity leads to the transfer of ubiquitin molecules to lysine residues on the surface of CBP/p300. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then proteolytically degrades the target proteins. The degradation of CBP/p300 leads to a downstream suppression of oncogenes such as MYC and MYB.[1]



Click to download full resolution via product page

Caption: Mechanism of action of **JET-209** as a CBP/p300 PROTAC degrader.

## Quantitative Data In Vitro Degradation Efficacy



**JET-209** induces potent and rapid degradation of CBP and p300 in the RS4;11 leukemia cell line.[2][3]

| Cell Line | Target Protein | DC50 (nM) | Dmax | Treatment<br>Time |
|-----------|----------------|-----------|------|-------------------|
| RS4;11    | СВР            | 0.05      | >95% | 4 hours           |
| RS4;11    | p300           | 0.2       | >95% | 4 hours           |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

#### In Vitro Anti-proliferative Activity

**JET-209** demonstrates potent anti-proliferative activity across multiple acute leukemia cell lines.[1]

| Cell Line | IC50 (nM) |
|-----------|-----------|
| MV4;11    | 0.04      |
| RS4;11    | 0.1       |
| HL-60     | 0.54      |
| MOLM-13   | 2.3       |

IC50: Half-maximal inhibitory concentration.

### **In Vivo Efficacy**

In xenograft models of AML, **JET-209** effectively depletes CBP/p300 proteins and inhibits tumor growth.[1]



| Xenograft Model   | Dosage and<br>Administration   | Outcome                                          |
|-------------------|--------------------------------|--------------------------------------------------|
| RS4;11            | 1-3 mg/kg, i.p., single dose   | Effective depletion of CBP/p300 in tumors.       |
| RS4;11 and MV4;11 | 0.3-3 mg/kg, i.p., for 2 weeks | Strong tumor growth inhibition (81% at 3 mg/kg). |

i.p.: Intraperitoneal.

## Experimental Protocols Western Blot for CBP/p300 Degradation

This protocol is for assessing the degradation of CBP and p300 proteins in AML cells following treatment with **JET-209**.

- Cell Culture and Treatment:
  - Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  - Seed cells at a density of 1 x 10<sup>6</sup> cells/mL in 6-well plates.
  - Treat cells with varying concentrations of **JET-209** (e.g., 0.01 nM to 100 nM) or DMSO as a vehicle control for 4 hours.
- Protein Extraction:
  - Harvest cells by centrifugation at 300 x g for 5 minutes.
  - Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.



- Collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- SDS-PAGE and Western Blotting:
  - Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
  - Separate the proteins on an 8% SDS-polyacrylamide gel.
  - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
  - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.





Click to download full resolution via product page

Caption: Experimental workflow for Western Blot analysis.



#### **Cell Viability Assay (MTT or CellTiter-Glo)**

This protocol is for determining the anti-proliferative effect of **JET-209** on AML cell lines.

- Cell Seeding:
  - Seed AML cells (e.g., MV4;11, RS4;11, HL-60, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium.
- · Compound Treatment:
  - Prepare serial dilutions of JET-209 in culture medium.
  - Add the diluted compound to the wells to achieve final concentrations ranging from picomolar to micromolar. Include a vehicle control (DMSO).
- Incubation:
  - Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Viability Measurement (MTT Assay Example):
  - Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
  - Incubate for 4 hours at 37°C.
  - $\circ$  Add 100  $\mu$ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.



### **AML Xenograft Mouse Model**

This protocol is for evaluating the in vivo efficacy of **JET-209**.

- Animal Model:
  - Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
- Cell Implantation:
  - Subcutaneously or intravenously inject RS4;11 or MV4;11 cells into the mice. For subcutaneous models, inject 5-10 x 10<sup>6</sup> cells in a mixture of PBS and Matrigel.
- Tumor Growth and Treatment:
  - Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for systemic models).
  - When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  - Administer JET-209 (e.g., 0.3-3 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule (e.g., daily for 2 weeks).
- Efficacy Evaluation:
  - Monitor tumor volume, body weight, and overall health of the mice throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for CBP/p300 levels).
- Ethical Considerations:
  - All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

#### Conclusion



**JET-209** is a highly potent and efficacious PROTAC degrader of CBP and p300 with significant preclinical activity in AML models. Its ability to induce the degradation of these key transcriptional coactivators leads to the suppression of oncogenic signaling pathways and potent anti-tumor effects. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of **JET-209** for the treatment of acute myeloid leukemia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Exceptionally Potent, Selective, and Efficacious PROTAC Degraders of CBP and p300 Proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of JET-209 in Acute Myeloid Leukemia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379951#jet-209-role-in-acute-myeloid-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com